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Compound of Interest

Methyl 2-(6-chloropyrimidin-4-
Compound Name:
YL )acetate

Cat. No.: B1421353

Azoxystrobin, a broad-spectrum fungicide from the strobilurin class, stands as a cornerstone in
modern crop protection. Its commercial success has spurred extensive research into efficient
and scalable synthetic methodologies. This guide provides a comparative analysis of the
principal synthetic routes to Azoxystrobin, offering in-depth technical insights, experimental
protocols, and a critical evaluation of each pathway's merits and drawbacks. Our objective is to
equip researchers, chemists, and process development professionals with the knowledge to
make informed decisions in the synthesis of this vital agrochemical.

Introduction to Azoxystrobin and its Synthetic
Challenges

Azoxystrobin's molecular architecture, characterized by a toxophoric 3-methoxyacrylate unit
linked to a substituted pyrimidine ring and a 2-cyanophenoxy moiety, presents several synthetic
hurdles. The key challenges lie in the stereoselective formation of the (E)-3-methoxyacrylate,
the sequential and regioselective construction of the two ether linkages, and the overall
efficiency and environmental footprint of the synthesis. Over the years, synthetic strategies
have evolved from classical multi-step sequences to more convergent and atom-economical
approaches.

Core Synthetic Strategies
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The synthesis of Azoxystrobin is typically approached by constructing the key fragments and
then coupling them. The most common strategies revolve around the synthesis and
subsequent reaction of two key intermediates: (E)-methyl 2-[2-(6-chloropyrimidin-4-
yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol. The variations in synthetic routes often lie
in the method of preparing these intermediates and the final coupling step.

We will explore three major synthetic paradigms:

o The Traditional Industrial Synthesis: A well-established route involving Williamson ether
synthesis and Ullmann condensation.

o A Convergent Approach via a Novel Intermediate: A streamlined pathway involving the
synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine.

e The Suzuki Cross-Coupling Route: A modern approach leveraging palladium-catalyzed
carbon-carbon bond formation.

The Traditional Industrial Synthesis: A Stepwise
Approach

The traditional industrial synthesis of Azoxystrobin is a linear sequence that relies on classical
named reactions. This pathway is characterized by the sequential introduction of the pyrimidine
and cyanophenoxy groups onto a pre-formed phenylacrylate backbone.

Synthetic Pathway Overview

The synthesis commences with the preparation of the key intermediate, (E)-methyl 2-[2-(6-
chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, followed by a final coupling reaction with 2-
cyanophenol.
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Caption: Traditional industrial synthesis of Azoxystrobin.

Key Experimental Stages and Insights
Stage 1: Synthesis of (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

This key intermediate is synthesized from methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate
and 4,6-dichloropyrimidine via a Williamson ether synthesis. The reaction is typically carried out
in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium
carbonate. A subsequent dealcoholization step under vacuum yields the desired (E)-isomer.[1]

[2]
Stage 2: Ullmann Condensation for the Final Coupling

The final step involves the coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-
methoxyacrylate with 2-cyanophenol. This is a classic Ullmann condensation, a copper-
catalyzed nucleophilic aromatic substitution.[3] High temperatures and polar solvents are
characteristic of this reaction.[4]

Experimental Protocol: Traditional Synthesis

Step 1: Synthesis of (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate[1][2]
[5]

» To a solution of methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate (1 mol) in DMF, add
4,6-dichloropyrimidine (1.8-2.0 mol) and activated potassium carbonate (1.8-2.0 mol). The
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activation of potassium carbonate is achieved by calcining at high temperatures to remove
moisture, which is crucial for catalytic efficiency.[5]

Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is
consumed (monitored by TLC or HPLC).

After completion, the reaction mixture is worked up to isolate methyl 2-[2-(6-chloropyrimidin-
4-yloxy)phenyl]-3,3-dimethoxypropionate.

The isolated intermediate is then subjected to dealcoholization by heating under vacuum in
the presence of a catalyst like sodium bisulfate to yield (E)-methyl 2-[2-(6-chloropyrimidin-4-
yloxy)phenyl]-3-methoxyacrylate.[2]

The crude product is purified by recrystallization from a suitable solvent like isopropyl
acetate.[2][5]

Step 2: Synthesis of Azoxystrobin via Ullmann Condensation[3]

In a reaction vessel, combine (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-
methoxyacrylate (1 mol), 2-cyanophenol (1.1-1.2 mol), potassium carbonate (1.5 mol), and a
copper catalyst (e.g., copper(l) chloride or copper powder) in a high-boiling polar solvent
such as DMF or N-methylpyrrolidone (NMP).

Heat the mixture to 120-150°C for several hours.

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation
and filtration, followed by purification via recrystallization.

Performance and Comparative Data
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Parameter Traditional Industrial Route
Typically moderate, often affected by the
Overall Yield efficiency of the dealcoholization and Ullmann

coupling steps.

Reaction Conditions

High temperatures, use of high-boiling polar
solvents (DMF, NMP).

Catalysts

Basic catalysts (e.g., K2COs), Copper catalyst

for Ullmann reaction.

Key Advantages

Utilizes readily available starting materials and

well-established reaction chemistry.

Key Disadvantages

High reaction temperatures, use of toxic and
difficult-to-remove solvents, potential for side

reactions, and copper waste.

A Convergent Synthesis via 4-chloro-6-(2-
cyanophenoxy)pyrimidine

This approach offers a more convergent strategy by first synthesizing the pyrimidine core

already bearing the cyanophenoxy group. This intermediate is then coupled with a

phenylacetate derivative.

Synthetic Pathway Overview

This route involves the initial coupling of 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine,

followed by chlorination, and a final coupling reaction.
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Caption: Convergent synthesis of Azoxystrobin.

Key Experimental Stages and Insights

Stage 1: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

This key intermediate is prepared in a two-step process. First, 2-chlorobenzonitrile is coupled
with 4,6-dihydroxypyrimidine using a palladium or copper catalyst under basic conditions.[6]
The resulting 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is then chlorinated, typically using
phosphorus oxychloride (POCIs), to yield the desired intermediate.[6][7]

Stage 2: Final Coupling Reaction

The final step involves the coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl
(E)-2-(2-hydroxyphenyl)-3-methoxyacrylate. This reaction is carried out in the presence of a
base and can be catalyzed by a copper catalyst or a tertiary amine.[6]

Experimental Protocol: Convergent Synthesis

Step 1: Synthesis of 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine[6][7]

 In a suitable reactor, combine 2-chlorobenzonitrile (0.10 mol), 4,6-dihydroxypyrimidine (0.095
mol), anhydrous potassium carbonate (0.10 mol), and a copper catalyst such as CuCl (0.005
mol) in a high-boiling aprotic solvent like sulfolane.
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o Heat the mixture under a nitrogen atmosphere, for instance, to 95°C for 1 hour, and then to
135°C for 13 hours.

 After cooling, the solid product is isolated by filtration.

Step 2: Synthesis of 4-Chloro-6-(2-cyanophenoxy)pyrimidine[7]

To the 4-hydroxy-6-(2-cyanophenoxy)pyrimidine obtained in the previous step, add
phosphorus oxychloride.

The reaction mixture is cooled, and triethylamine is added dropwise.

The mixture is then heated to reflux for several hours.

After the reaction, the excess POCIs is removed, and the product is isolated and purified.

Step 3: Synthesis of Azoxystrobin[6]

Dissolve 4-chloro-6-(2-cyanophenoxy)pyrimidine (0.11 mol) and methyl (E)-2-(2-

hydroxyphenyl)-3-methoxyacrylate (0.10 mol) in a solvent like DMF.

Add a base such as anhydrous potassium carbonate (0.15 mol) and a catalyst, for example,
4-dimethylaminopyridine (DMAP) (0.003 mol).

Heat the reaction mixture (e.g., to 60°C) for a few hours.

The product is then isolated and purified.

Performance and Comparative Data
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Parameter Convergent Route

Generally good, with reported yields for the final
product around 87%.[7]

Overall Yield

_ N High temperatures are still required for the initial
Reaction Conditions ) o
coupling and chlorination steps.

Palladium or copper catalysts for the first
Catalysts coupling, and optionally a tertiary amine or

copper catalyst for the final step.

More convergent approach which can simplify
Key Advantages purification, avoids the generation of certain

impurities.[6]

Involves the use of hazardous reagents like

Key Disadvantages . _ _ .
POCIs, and still requires high-boiling solvents.

The Suzuki Cross-Coupling Route: A Modern
Approach

The Suzuki cross-coupling reaction offers a powerful and versatile method for carbon-carbon
bond formation and has been applied to the synthesis of Azoxystrobin. This route provides an
alternative to the traditional Ullmann condensation.

Synthetic Pathway Overview

This synthetic strategy involves the preparation of a suitable arylboronic acid derivative which is
then coupled with a vinyl iodide intermediate.
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Caption: Suzuki cross-coupling route to Azoxystrobin.

Key Experimental Stages and Insights

Stage 1: Preparation of the Arylboronic Acid and Suzuki Coupling

Starting from a readily available material like 2-bromophenol, the corresponding arylboronic
acid is synthesized. This is then coupled with a vinyl iodide, such as (Z)-methyl 2-iodo-3-
methoxyacrylate, using a palladium catalyst (e.g., Pd(PPhs)s4) and a base in a suitable solvent
system.[8]

Stage 2: Completion of the Synthesis

The product of the Suzuki coupling, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate, is then
carried forward through steps similar to the traditional synthesis, involving Williamson ether
synthesis with 4,6-dichloropyrimidine and a final nucleophilic substitution with 2-cyanophenol.

[8]

Experimental Protocol: Suzuki Cross-Coupling Route

Step 1: Suzuki Cross-Coupling to form Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate[8]

o Prepare the arylboronic acid from 2-bromophenol via a Grignard reaction followed by
reaction with a trialkyl borate and subsequent hydrolysis.
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 In areaction flask, combine the arylboronic acid (1.3 equiv.), (Z)-methyl 2-iodo-3-

methoxyacrylate (1.0 equiv.), a palladium catalyst such as Pd(PPhs)4 (5 mol%), and a base

like potassium phosphate (3.0 equiv.) in a solvent mixture such as 1,4-dioxane/water.

o Heat the reaction mixture (e.g., to 90°C) for several hours.

o After completion, the product is extracted and purified by column chromatography.

Step 2: Subsequent Steps

The resulting methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate is then converted to

Azoxystrobin following procedures analogous to the final stages of the traditional industrial

route.

Performance and Comparative Data

Parameter

Suzuki Cross-Coupling Route

Overall Yield

Good to excellent yields for the Suzuki coupling
step (up to 95.7%).[8]

Reaction Conditions

Milder reaction conditions compared to the

Ullmann condensation.

Catalysts

Palladium catalysts.

Key Advantages

High yields and stereoselectivity, milder reaction

conditions, and avoidance of copper waste.

Key Disadvantages

The cost and availability of the palladium
catalyst and boronic acid reagents can be a

factor for large-scale production.

Comparative Summary and Future Outlook
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Synthetic Route

Key Features

Advantages

Disadvantages

Traditional Industrial

Linear sequence,
Williamson ether
synthesis, Ullmann

condensation.

Well-established, uses
readily available

materials.

High temperatures,
harsh conditions,
copper waste, use of

toxic solvents.

Convergent

Pre-assembly of the
pyrimidine-

cyanophenoxy core.

Improved
convergency, can
simplify purification.[6]

Use of hazardous
reagents (e.g.,
POCIs), still requires

high temperatures.

Suzuki Cross-

Coupling

Palladium-catalyzed

C-C bond formation.

High yields, high
stereoselectivity,
milder conditions,

avoids copper.[8]

Cost of palladium
catalyst and

specialized reagents.

The choice of a synthetic route for Azoxystrobin depends on a multitude of factors including

production scale, cost considerations, and environmental regulations. While the traditional

industrial route has been the workhorse for large-scale manufacturing, its environmental and

safety profile presents challenges. The convergent and Suzuki coupling routes offer more

elegant and potentially more sustainable alternatives.

Future research will likely focus on further optimizing these routes, for instance, by developing

more active and recyclable catalysts, exploring greener reaction media, and improving the

overall atom economy of the synthesis. The continuous pursuit of more efficient and

environmentally benign synthetic methods will be crucial for the sustainable production of this

important fungicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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